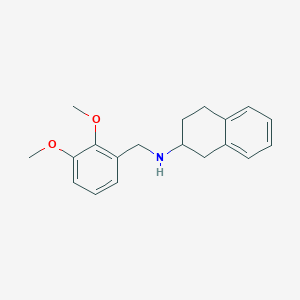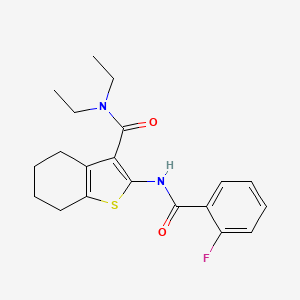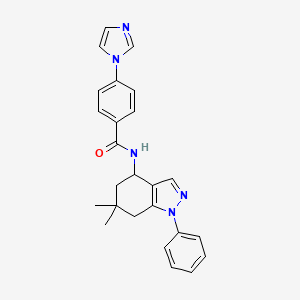![molecular formula C26H32N4O B6016020 1-(2,3-dihydro-1H-inden-2-yl)-N-[[1-(4-methoxyphenyl)imidazol-2-yl]methyl]-N-methylpiperidin-3-amine](/img/structure/B6016020.png)
1-(2,3-dihydro-1H-inden-2-yl)-N-[[1-(4-methoxyphenyl)imidazol-2-yl]methyl]-N-methylpiperidin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,3-dihydro-1H-inden-2-yl)-N-[[1-(4-methoxyphenyl)imidazol-2-yl]methyl]-N-methylpiperidin-3-amine is a complex organic compound that features a combination of indene, imidazole, and piperidine moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-dihydro-1H-inden-2-yl)-N-[[1-(4-methoxyphenyl)imidazol-2-yl]methyl]-N-methylpiperidin-3-amine involves multiple steps, including the formation of the indene, imidazole, and piperidine components, followed by their coupling.
Indene Synthesis: The indene moiety can be synthesized via decarbonylative cycloaddition of 1H-indene-1,2,3-trione and norbornene using a rhodium(I) catalyst.
Imidazole Synthesis: The imidazole ring can be synthesized through regiocontrolled methods that involve the construction of bonds around the imidazole ring.
Piperidine Synthesis: The piperidine component can be synthesized through standard organic synthesis techniques involving the formation of the piperidine ring from appropriate precursors.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
1-(2,3-dihydro-1H-inden-2-yl)-N-[[1-(4-methoxyphenyl)imidazol-2-yl]methyl]-N-methylpiperidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, particularly at the imidazole and piperidine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
1-(2,3-dihydro-1H-inden-2-yl)-N-[[1-(4-methoxyphenyl)imidazol-2-yl]methyl]-N-methylpiperidin-3-amine has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a ligand in biochemical studies to investigate receptor-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(2,3-dihydro-1H-inden-2-yl)-N-[[1-(4-methoxyphenyl)imidazol-2-yl]methyl]-N-methylpiperidin-3-amine involves its interaction with specific molecular targets. The indene and imidazole moieties may interact with enzymes or receptors, modulating their activity. The piperidine component can enhance the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
2,3-dihydro-1H-inden-1-one derivatives: These compounds share the indene moiety and have been studied for their potential as dual PDE4/AChE inhibitors.
Substituted imidazoles: These compounds are key components in various functional molecules and have diverse applications.
Piperidine derivatives: Compounds like 5,6-dimethoxy-2-(piperidin-4-ylmethyl)-2,3-dihydro-1H-inden-1-one share structural similarities and have been explored for their pharmacological properties.
Uniqueness
1-(2,3-dihydro-1H-inden-2-yl)-N-[[1-(4-methoxyphenyl)imidazol-2-yl]methyl]-N-methylpiperidin-3-amine is unique due to its combination of indene, imidazole, and piperidine moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions with various molecular targets.
Propiedades
IUPAC Name |
1-(2,3-dihydro-1H-inden-2-yl)-N-[[1-(4-methoxyphenyl)imidazol-2-yl]methyl]-N-methylpiperidin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N4O/c1-28(19-26-27-13-15-30(26)22-9-11-25(31-2)12-10-22)23-8-5-14-29(18-23)24-16-20-6-3-4-7-21(20)17-24/h3-4,6-7,9-13,15,23-24H,5,8,14,16-19H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXFVDWDGYXMZDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NC=CN1C2=CC=C(C=C2)OC)C3CCCN(C3)C4CC5=CC=CC=C5C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B6015939.png)

![N-(4-pyrazol-1-ylphenyl)-1-[(3,5,6-trimethylpyrazin-2-yl)methyl]piperidine-2-carboxamide](/img/structure/B6015948.png)
![ethyl 1-{[1-(2-naphthylmethyl)-3-oxo-2-piperazinyl]acetyl}-4-piperidinecarboxylate](/img/structure/B6015959.png)

![N-(6-bromo-1,3-benzothiazol-2-yl)-2-{[1-(4-ethylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B6015967.png)

![(1S*,4S*)-2-({2-[(3-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B6015981.png)


![N-methyl-N-{[2-(propylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}-2-(tetrahydro-2H-pyran-4-yl)ethanamine](/img/structure/B6015997.png)
![4-{[(5-chloro-2-methylphenyl)(phenylsulfonyl)amino]methyl}-N-cyclopentylbenzamide](/img/structure/B6016021.png)
![N-(5-chloro-2-methoxyphenyl)-3-[1-(1H-pyrazol-1-ylacetyl)-3-piperidinyl]propanamide](/img/structure/B6016022.png)
![8-[3-(hydroxymethyl)piperidin-1-yl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B6016027.png)
